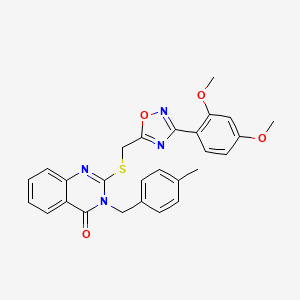

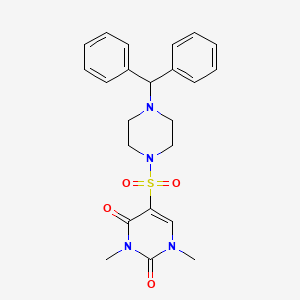

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves complex organic reactions that yield thiadiazole and benzamide derivatives. A microwave-assisted facile synthesis method has been reported for creating Schiff’s bases containing a thiadiazole scaffold and benzamide groups, showcasing a method that could potentially be adapted for synthesizing our compound of interest (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various analytical techniques, such as X-ray crystallography and spectral analysis. For instance, the crystal structure of a compound with a similar thiadiazole structure was determined, providing insights into the intermolecular interactions and arrangement in the solid state (Sharma et al., 2016).

Chemical Reactions and Properties

These compounds often exhibit significant biological activities due to their chemical structure. For example, derivatives of thiadiazole have shown potential anticancer activity against various human cancer cell lines, suggesting that N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide could also have similar properties (Tiwari et al., 2017).

Scientific Research Applications

Synthesis and Biological Evaluation

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

- A study on the facile synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups under microwave irradiation demonstrated significant anticancer activity against human cancer cell lines. This research highlights the potential of structurally similar compounds in cancer treatment through innovative synthesis methods and evaluation against various cancer cell lines (Tiwari et al., 2017).

Synthesis of Heterocyclic Compounds for Anti-Inflammatory and Analgesic Agents

- Another study reported the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities. This research suggests the utility of complex heterocyclic compounds in developing new therapeutic agents for inflammation and pain (Abu‐Hashem et al., 2020).

Antagonist and Adjuvant Properties

Molecular Interaction of Antagonists with the CB1 Cannabinoid Receptor

- Research on the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the conformational analysis and molecular field analysis, highlighting the potential of such compounds in modulating receptor activity for therapeutic purposes (Shim et al., 2002).

Small Molecule Calcium Channel Activator Potentiates Adjuvant Activity

- A study identified a small molecule that acted as a co-adjuvant to enhance human immune responses, demonstrating the role of structurally related compounds in immunotherapy and vaccine development. This research underscores the importance of small molecules in modulating biological pathways for improved therapeutic outcomes (Saito et al., 2022).

properties

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4S3/c1-16-7-6-8-20(17(16)2)25-21(30)15-34-24-28-27-23(35-24)26-22(31)18-9-11-19(12-10-18)36(32,33)29-13-4-3-5-14-29/h6-12H,3-5,13-15H2,1-2H3,(H,25,30)(H,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJTUCYDQZVTKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495643.png)

![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2495645.png)

![1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2495646.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2495649.png)

![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)

![N-[(5-Bromofuran-2-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2495657.png)